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Compound of Interest

Compound Name: 3-(Bromoacetyl)coumarin

Cat. No.: B1271225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-(Bromoacetyl)coumarin, a key intermediate in the synthesis of various heterocyclic

compounds with significant biological activities. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for 3-(Bromoacetyl)coumarin are summarized in the

tables below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 3-(Bromoacetyl)coumarin[1]

Chemical Shift (δ) ppm Multiplicity Assignment

8.63 Singlet H-4

4.74 Singlet -CH₂-

Table 2: ¹³C NMR Spectroscopic Data of 3-(Bromoacetyl)coumarin[1]
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Chemical Shift (δ) ppm Assignment

188.9 α,β-unsaturated ketonic carbon

158.9 Lactonic carbon

35.6 Methylene carbon (-CH₂-)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 3-(Bromoacetyl)coumarin[1]

Wavenumber (cm⁻¹) Functional Group Assignment

3100–3000 C–H stretching (aromatic)

1729 C=O stretching (lactonic)

1674 C=O stretching (α,β-unsaturated ketonic)

Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 3-(Bromoacetyl)coumarin[1]

m/z Formula Ion

266.9665 C₁₁H₈⁷⁹BrO₃ [M+H]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These

represent typical procedures for the characterization of coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of coumarin derivatives is as follows:

Sample Preparation: Approximately 5-10 mg of the 3-(Bromoacetyl)coumarin sample is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or
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dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) is

often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]

Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR

spectrometer.[3]

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of approximately -2 to 12 ppm, an acquisition time

of 3-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are

accumulated to ensure a good signal-to-noise ratio.[2][3]

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon

spectrum. A wider spectral width, typically from 0 to 220 ppm, is required. Due to the low

natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay are often necessary to achieve adequate signal intensity.[3]

Infrared (IR) Spectroscopy
FTIR spectra are commonly acquired using the following method:

Sample Preparation: For solid samples like 3-(Bromoacetyl)coumarin, the Attenuated Total

Reflectance (ATR) technique is frequently employed. A small amount of the powdered

sample is placed directly onto the ATR crystal. Alternatively, the KBr pellet method can be

used, where a small amount of the sample is intimately mixed with dry potassium bromide

and pressed into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range, from 4000 to

400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded

first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are

co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
High-resolution mass spectra for coumarin derivatives are generally obtained as follows:
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Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol

or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled with an appropriate ionization source like Electrospray

Ionization (ESI) is used.

Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the

analysis is typically performed in positive ion mode to observe the protonated molecule

[M+H]⁺. The instrument is calibrated using a known standard to ensure high mass accuracy.

Data is acquired over a relevant mass-to-charge (m/z) range.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like 3-(Bromoacetyl)coumarin.
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Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of 3-
(Bromoacetyl)coumarin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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